molecular formula C15H26N2O3 B2635576 N-(4-Hydroxy-4-methylpentyl)-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361760-11-2

N-(4-Hydroxy-4-methylpentyl)-1-prop-2-enoylpiperidine-4-carboxamide

Cat. No. B2635576
CAS RN: 2361760-11-2
M. Wt: 282.384
InChI Key: JCTYHVFBEKOBFU-UHFFFAOYSA-N
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Description

“4-(4-Hydroxy-4-methylpentyl)-3-cyclohexene-1-carboxaldehyde” is a synthetic fragrance known by the trade names Lyral, Kovanol, Mugonal, Landolal . It is found in some soaps, eau de toilettes, aftershaves, and deodorants .


Synthesis Analysis

The typical synthesis of this compound starts from myrcene and involves a Diels–Alder reaction with acrolein to produce the cyclohexenecarbaldehyde group . This species is marketed as a fragrance in its own right, most commonly under the name ‘myrac aldehyde’. Acid-catalyzed hydration of this completes the synthesis by forming the tertiary alcohol .


Molecular Structure Analysis

The molecular formula of this compound is C13H22O2 . The IUPAC Standard InChI is InChI=1S/C13H22O2/c1-13(2,15)9-3-4-11-5-7-12(10-14)8-6-11/h5,10,12,15H,3-4,6-9H2,1-2H3 .


Chemical Reactions Analysis

There is a computational investigation on mechanisms and kinetics of gas-phase reactions of 4-hydroxy-2-pentanone (4H2P) with hydroxyl radicals and subsequent reactions of CH3C(O)CH2C·(OH)CH3 radical .


Physical And Chemical Properties Analysis

The density of this compound is 0.995 g/mL at 20 °C . The molar mass is 210.317 g·mol−1 .

Safety and Hazards

This compound is known to act as a skin allergen and is listed as such in EU Directive 76/768/EEC . It is commonly tested for in patients undergoing patch testing .

properties

IUPAC Name

N-(4-hydroxy-4-methylpentyl)-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O3/c1-4-13(18)17-10-6-12(7-11-17)14(19)16-9-5-8-15(2,3)20/h4,12,20H,1,5-11H2,2-3H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCTYHVFBEKOBFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCNC(=O)C1CCN(CC1)C(=O)C=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Hydroxy-4-methylpentyl)-1-prop-2-enoylpiperidine-4-carboxamide

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